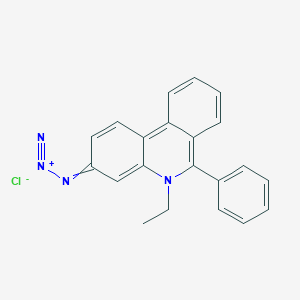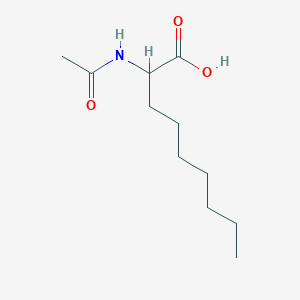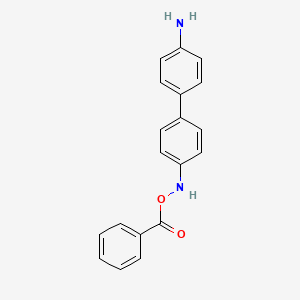![molecular formula C24H44O B14444706 Spiro[11.12]tetracosan-13-one CAS No. 76713-43-4](/img/structure/B14444706.png)
Spiro[11.12]tetracosan-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[11.12]tetracosan-13-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single spiro atom. This compound is part of a broader class of spiro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like Spiro[11.12]tetracosan-13-one typically involves several steps. One common method is the ring-closing metathesis, which has been used to synthesize various spirocyclic structures . This method often requires specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of spirocyclic compounds can involve large-scale synthesis using optimized reaction conditions. For example, the use of flow synthesis and automation can enhance the efficiency and yield of the desired spirocyclic products .
Chemical Reactions Analysis
Types of Reactions: Spiro[11.12]tetracosan-13-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[11.12]tetracosan-13-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, spirocyclic compounds have shown potential as anticancer agents due to their unique structural properties . Additionally, these compounds are used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Spiro[11.12]tetracosan-13-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, spirocyclic compounds can inhibit certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Spiro[11.12]tetracosan-13-one include other spirocyclic structures like spiro[5.5]undecane and spiropentadiene . These compounds share the characteristic spiro atom but differ in their ring sizes and functional groups.
Uniqueness: What sets this compound apart is its specific ring structure and the presence of a ketone group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
76713-43-4 |
|---|---|
Molecular Formula |
C24H44O |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
spiro[11.12]tetracosan-24-one |
InChI |
InChI=1S/C24H44O/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24/h1-22H2 |
InChI Key |
CJNCOGYBHQJPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C2(CCCCC1)CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



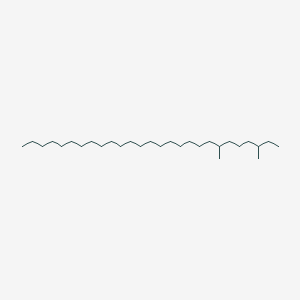
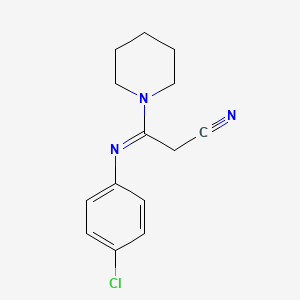
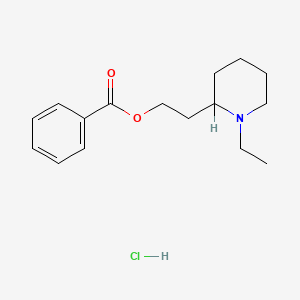
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
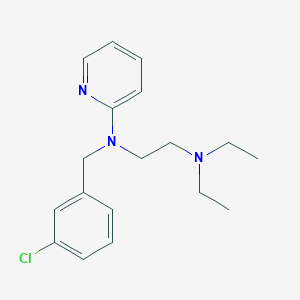
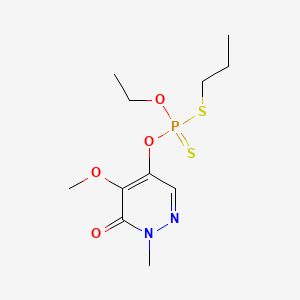
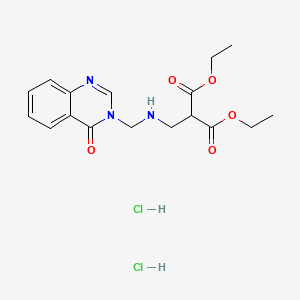
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)

